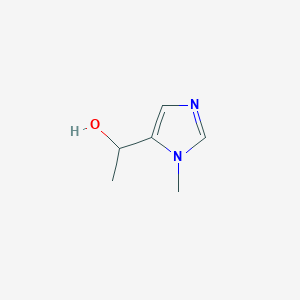

5-(1-Hydroxyethyl)-1-methylimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-(3-methylimidazol-4-yl)ethanol |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-7-4-8(6)2/h3-5,9H,1-2H3 |

InChI Key |

DBBKCUGGTZSDJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CN1C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 1 Hydroxyethyl 1 Methylimidazole

Classical and Established Synthetic Routes to 5-(1-Hydroxyethyl)-1-methylimidazole

Traditional synthetic approaches to this compound rely on well-established, multi-step sequences. These methods prioritize the construction of the core heterocyclic structure followed by targeted functionalization.

The formation of the 1-methylimidazole (B24206) nucleus is the foundational step in the synthesis. Industrially, two primary routes are employed for the synthesis of 1-methylimidazole. The most common method involves the acid-catalyzed methylation of imidazole (B134444) with methanol (B129727). wikipedia.orgchemicalbook.com An alternative is the Radziszewski reaction, which constructs the imidazole ring from glyoxal (B1671930), formaldehyde (B43269), and a mixture of ammonia (B1221849) and methylamine (B109427) in a one-pot process. wikipedia.orgchemicalbook.com

For laboratory-scale synthesis, methylation of the imidazole ring is typically achieved after its formation. A common precursor is 4(5)-methylimidazole, which can be synthesized through the reaction of dihydroxyacetone with formamide (B127407) and formaldehyde. The subsequent methylation presents a challenge of regioselectivity, as it can occur at either the N1 or N3 position. The vapor-phase alkylation of 4(5)-methylimidazole with methanol over specific zeolite catalysts has been shown to influence the regioselectivity of this step. rsc.org For instance, Y-zeolites tend to favor the formation of 1,5-dimethylimidazole, whereas Beta-zeolites predominantly yield 1,4-dimethylimidazole. rsc.org

| Method | Reactants | Conditions | Primary Product |

| Industrial Methylation | Imidazole, Methanol | Acid catalyst | 1-Methylimidazole |

| Radziszewski Reaction | Glyoxal, Formaldehyde, Ammonia, Methylamine | One-pot reaction | 1-Methylimidazole |

| Zeolite-Catalyzed Alkylation | 4(5)-Methylimidazole, Methanol | Y-Zeolite (vapor phase) | 1,5-Dimethylimidazole |

| Zeolite-Catalyzed Alkylation | 4(5)-Methylimidazole, Methanol | Beta-Zeolite (vapor phase) | 1,4-Dimethylimidazole |

This table summarizes common methods for the synthesis of the methylated imidazole core.

Once the 1-methylimidazole core is obtained, the next critical step is the introduction of the 1-hydroxyethyl group at the C5 position. Direct functionalization of the imidazole ring can be difficult due to the similar reactivity of the C4 and C5 positions. Therefore, regioselective strategies often involve the use of a directing group or a pre-functionalized intermediate.

The 1-hydroxyethyl side chain can then be installed via two primary methods:

Acylation followed by Reduction: The 5-iodo-1-methylimidazole can undergo a metal-catalyzed cross-coupling reaction with an acetylating agent to form 5-acetyl-1-methylimidazole. Subsequent reduction of the ketone with a reducing agent like sodium borohydride (B1222165) would yield the desired this compound.

Reaction with an Acetaldehyde (B116499) Equivalent: Alternatively, the 5-iodo-1-methylimidazole can be converted into an organometallic species, such as a Grignard or organolithium reagent. This nucleophilic intermediate can then react with acetaldehyde to directly form the 1-hydroxyethyl side chain. The synthesis of xestomanzamine A utilized a similar approach, where a 5-lithioimidazole derivative was coupled with an ester moiety. researchgate.net

| Step | Intermediate | Reagents | Purpose |

| Halogenation | 1-Methylimidazole | N-Iodosuccinimide (NIS) or I2 | Formation of 5-iodo-1-methylimidazole researchgate.net |

| Acylation | 5-Iodo-1-methylimidazole | Acetylating agent, Pd catalyst | Introduction of acetyl group at C5 |

| Reduction | 5-Acetyl-1-methylimidazole | Sodium Borohydride (NaBH4) | Conversion of ketone to secondary alcohol |

| Organometallic Formation | 5-Iodo-1-methylimidazole | n-Butyllithium or Mg | Generation of a C5 nucleophile researchgate.net |

| Aldehyde Addition | 5-Lithio-1-methylimidazole | Acetaldehyde | Formation of the 1-hydroxyethyl side chain |

This table outlines key steps in the regioselective functionalization to introduce the hydroxyethyl (B10761427) side chain.

Novel and Emerging Synthetic Pathways for this compound

Recent advancements in synthetic chemistry offer more efficient, sustainable, and scalable alternatives to classical methods. These emerging pathways focus on enzymatic catalysis, green chemistry principles, and continuous manufacturing processes.

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the versatility of chemical transformations. nih.gov For the synthesis of this compound, an enzyme-catalyzed reduction of the precursor, 5-acetyl-1-methylimidazole, presents a significant advantage. The use of a ketoreductase enzyme could provide high enantioselectivity, yielding a specific stereoisomer of the final product, which is often crucial for biological applications. This approach avoids the use of chiral chemical reagents and typically proceeds under mild reaction conditions. The broad substrate tolerance of many enzymes suggests that they could be adapted for this specific transformation, providing a greener and more precise synthetic route. nih.gov

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. wjbphs.comresearchgate.net The application of these principles to the synthesis of imidazole derivatives is an active area of research. researchgate.netnih.gov For the synthesis of this compound, several green strategies can be envisioned:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or bio-based solvents can significantly reduce the environmental impact. nih.gov

Catalysis: Employing reusable solid acid catalysts for the imidazole core synthesis or methylation steps can replace corrosive liquid acids. google.com Biocatalysts, like lemon juice, have been reported for the synthesis of triaryl-imidazoles, highlighting the potential for readily available and non-toxic catalysts. researchgate.net

Energy Efficiency: Microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net The synthesis of triphenyl imidazole using a microwave-assisted approach resulted in a significantly higher yield (90.90%) compared to the conventional method (69.60%). wjbphs.com

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net The synthesis of imidazole derivatives and other heterocyclic compounds has been successfully demonstrated in continuous-flow systems. nih.govresearchgate.net

A potential flow process for this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream without isolation. For example, a flow reactor could be designed for the regioselective metalation of 1-methylimidazole followed by an immediate reaction with acetaldehyde. This approach minimizes the handling of unstable organometallic intermediates and allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. nih.gov The integration of in-line purification techniques, such as microfluidic extraction, can further streamline the process, delivering the final product with high purity. nih.gov

| Methodology | Key Principle | Potential Application in Synthesis | Advantages |

| Chemo-enzymatic | Use of enzymes for selective transformations | Enantioselective reduction of 5-acetyl-1-methylimidazole | High stereoselectivity, mild conditions nih.gov |

| Green Chemistry | Waste minimization, use of benign substances | Use of water as a solvent, biocatalysts, microwave heating | Reduced environmental impact, improved safety wjbphs.comresearchgate.net |

| Flow Chemistry | Continuous processing in reactors | Multi-step synthesis without isolation of intermediates | Enhanced safety, scalability, process control nih.govresearchgate.net |

This table compares emerging synthetic methodologies and their potential application to the synthesis of this compound.

Stereoselective Synthesis of this compound

Achieving stereocontrol at the C1 position of the hydroxyethyl substituent is paramount for accessing enantiomerically pure forms of this compound. This can be accomplished through either enantioselective or diastereoselective approaches.

Enantioselective methods aim to directly produce one enantiomer of the target molecule in excess over the other from an achiral precursor. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to a precursor, such as 1-methylimidazole-5-carboxylic acid, to direct the formation of the chiral alcohol.

One of the most reliable methods involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org In a potential synthetic route, 1-methylimidazole-5-carboxylic acid could be converted to its acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form an N-acyl oxazolidinone. This intermediate establishes a chiral environment around the acyl group. A subsequent diastereoselective reduction of the ketone, formed after methylation, or a direct diastereoselective addition of a methyl nucleophile would be directed by the steric hindrance of the auxiliary. The final step would involve the hydrolytic cleavage of the auxiliary to yield the enantiomerically enriched this compound.

Another well-established class of auxiliaries includes those derived from pseudoephedrine. nih.gov Amides formed between a carboxylic acid and pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with high diastereoselectivity. nih.gov While typically used for α-alkylation of carboxylic acids, this principle can be adapted. An N-acyl derivative of pseudoephedrine could be used to control the stereoselective addition of a methyl group.

| Chiral Auxiliary Type | Example Auxiliary | General Mechanism | Potential Diastereoselectivity |

|---|---|---|---|

| Oxazolidinones (Evans) | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Forms N-acyl intermediate; steric hindrance directs nucleophilic attack on the carbonyl. | High (often >95:5 dr) |

| Pseudoephedrine Amides | (1R,2R)-(-)-Pseudoephedrine | Forms a chiral amide; chelation-controlled enolate formation directs alkylation. | High (often >90:10 dr) |

| Camphorsultams (Oppolzer) | (1S)-(-)-2,10-Camphorsultam | Forms N-acyl sultam; provides rigid steric environment for controlling reactions. | Excellent (often >98:2 dr) |

| Sulfur-based Auxiliaries | Indene-based Thiazolidinethione | Used in aldol (B89426) and Michael additions with superior performance in many cases. scielo.org.mxresearchgate.net | Very High |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The most direct application for synthesizing this compound is the asymmetric reduction of a ketone precursor, 5-acetyl-1-methylimidazole.

Catalytic asymmetric hydrosilylation followed by hydrolysis is a powerful method for the enantioselective reduction of ketones. Rhenium-based complexes with chiral ligands, such as cyanobis(oxazoline) ligands, have shown high enantioselectivity in the reduction of various ketones. nih.gov Similarly, chiral ruthenium and rhodium catalysts, particularly those employing ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used for asymmetric hydrogenation.

Another prominent method is asymmetric transfer hydrogenation, often employing catalysts developed by Noyori. These systems typically use a chiral Ru(II)-diamine complex and a hydrogen source like isopropanol (B130326) or formic acid to reduce prochiral ketones with excellent enantioselectivity. The choice of catalyst, solvent, and hydrogen source can be fine-tuned to optimize both the yield and the enantiomeric excess (ee) for the reduction of 5-acetyl-1-methylimidazole.

| Catalytic System | Example Catalyst/Ligand | Reaction Type | Typical Substrates | Potential Selectivity (ee) |

|---|---|---|---|---|

| Noyori-type Catalysts | Ru(II)-TsDPEN | Asymmetric Transfer Hydrogenation | Aromatic Ketones | >95% |

| Rhodium/Ruthenium Catalysis | Rh(I) or Ru(II) with (S)-BINAP | Asymmetric Hydrogenation | Functionalized Ketones | >90% |

| CBS Reduction | Corey-Bakshi-Shibata Catalyst | Asymmetric Borane Reduction | Prochiral Ketones | >98% |

| Hydrosilylation Catalysts | (CN-Box)Re(V)-Oxo Complexes | Asymmetric Hydrosilylation | Aromatic Ketones nih.gov | up to 96% nih.gov |

Diastereoselective synthesis involves reactions where an achiral or racemic substrate reacts with a chiral reagent or in a chiral environment to form diastereomers in unequal amounts. While the target molecule itself has only one stereocenter, diastereoselective control becomes the core principle when a chiral auxiliary is used.

As described in Section 2.3.1.1, the attachment of a chiral auxiliary to an imidazole precursor creates a diastereomeric intermediate. The pre-existing stereocenter(s) on the auxiliary influences the creation of the new stereocenter at the C1 position of the ethyl group. The reaction proceeds through a diastereomeric transition state, and the energy difference between the possible transition states determines the ratio of the resulting diastereomeric products. For example, in an Evans aldol-type reaction, the (Z)-enolate formed from the N-acyl oxazolidinone reacts with an electrophile via a chair-like transition state, where the substituents on the auxiliary effectively block one face of the enolate, leading to a highly diastereoselective addition. wikipedia.org This high level of diastereocontrol in the intermediate step is subsequently translated into high enantioselectivity in the final product after the auxiliary is cleaved.

Enantioselective Synthesis of this compound Isomers

Precursor Chemistry and Intermediate Synthesis for this compound

The synthesis of this compound relies on the availability of key functionalized 1-methylimidazole precursors. The two most logical intermediates are 1-methyl-1H-imidazole-5-carbaldehyde and 5-acetyl-1-methylimidazole.

The synthesis of 1-methyl-1H-imidazole-5-carbaldehyde can be achieved through several routes. One common method involves the N-methylation of a commercially available imidazole-5-carbaldehyde. dergipark.org.tr The methylation can be performed using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. dergipark.org.tr An alternative approach starts with 1-methylimidazole, which is then formylated at the C5 position, often using a Vilsmeier-Haack reaction (POCl₃/DMF).

The synthesis of 5-acetyl-1-methylimidazole can be approached similarly. One could start with the N-methylation of 5-acetyl-1H-imidazole. Alternatively, 1-methylimidazole can undergo Friedel-Crafts acylation with acetic anhydride (B1165640) or acetyl chloride, although regioselectivity can be an issue. A more controlled method involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with a methyl Grignard reagent, followed by oxidation of the resulting secondary alcohol to the ketone.

Once these precursors are obtained, the final product can be synthesized:

From 1-methyl-1H-imidazole-5-carbaldehyde : A Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) in an anhydrous ether solvent like THF will add a methyl group to the aldehyde carbonyl, yielding this compound after an aqueous workup.

From 5-acetyl-1-methylimidazole : A simple reduction of the ketone using a hydride reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) will produce the target secondary alcohol.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. The key transformations to consider for optimization are the Grignard addition to the aldehyde and the reduction of the ketone.

For the Grignard reaction of 1-methyl-1H-imidazole-5-carbaldehyde with methylmagnesium bromide, several parameters are critical:

Reagent Quality : The Grignard reagent must be freshly prepared or properly titrated. The aldehyde precursor must be free of water and acidic impurities.

Solvent : The reaction must be conducted in a strictly anhydrous ethereal solvent (THF, diethyl ether) to prevent quenching of the highly basic Grignard reagent.

Temperature : The addition of the aldehyde to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of side products. The reaction may then be allowed to warm to room temperature to ensure completion.

Stoichiometry : A slight excess (1.1-1.5 equivalents) of the Grignard reagent is often used to drive the reaction to completion.

Work-up : A careful quench with saturated aqueous ammonium (B1175870) chloride solution is typically preferred over water or strong acid to prevent degradation of the product and to neutralize the reaction mixture.

For the reduction of 5-acetyl-1-methylimidazole using sodium borohydride, optimization involves:

Solvent : Protic solvents like methanol or ethanol (B145695) are commonly used and can accelerate the reduction. The choice of solvent can influence reaction rates and selectivity.

Temperature : The reaction is often run at 0 °C to room temperature. Lower temperatures can improve selectivity if competing reactions are a concern.

pH Control : Maintaining a neutral or slightly basic pH during the reaction and work-up can be important for the stability of the imidazole ring.

Reducing Agent : While NaBH₄ is mild and convenient, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used but require stricter anhydrous conditions and a different work-up procedure.

| Reaction | Parameter | Condition | Reason for Optimization |

|---|---|---|---|

| Grignard Addition | Solvent | Anhydrous THF or Et₂O | Prevents reagent quenching; ensures solubility. |

| Temperature | 0 °C to Room Temp | Controls exothermicity; minimizes side reactions. | |

| Reagent Ratio | 1.1-1.5 eq. CH₃MgBr | Ensures complete conversion of the aldehyde. | |

| Work-up | Sat. aq. NH₄Cl | Provides a mild quench to neutralize the reaction. | |

| Ketone Reduction | Reducing Agent | NaBH₄ | Mild, selective, and easy to handle. |

| Solvent | Methanol or Ethanol | Good solubility for substrate and reagent; protic nature assists reduction. | |

| Temperature | 0 °C to Room Temp | Controls reaction rate; generally sufficient for NaBH₄ reductions. |

Mechanistic Investigations of Reactions Involving 5 1 Hydroxyethyl 1 Methylimidazole

Reaction Mechanisms of 5-(1-Hydroxyethyl)-1-methylimidazole Formation

The formation of the 1,5-disubstituted imidazole (B134444) ring system present in this compound can be understood by examining general synthetic routes to analogous imidazole structures. While specific mechanistic studies for this exact molecule are not extensively documented, the reaction pathways can be inferred from well-established methods for imidazole synthesis, such as the condensation of α-dicarbonyl compounds with aldehydes and amines, or the reaction of α-hydroxyketones with amidines.

One plausible pathway for the formation of this compound involves the reaction of an equivalent of a C3 synthon, such as 1-hydroxy-2-butanone, with formaldehyde (B43269) and methylamine (B109427). The mechanism likely proceeds through a series of condensation and cyclization steps.

Alternatively, in syntheses involving the condensation of an α-hydroxyketone with an amidine, the initial nucleophilic attack of the amidine on the carbonyl group or the subsequent dehydration step could be rate-limiting. Computational studies on the formation of the parent imidazole ring from glyoxal (B1671930) and ammonia (B1221849) have suggested that the final dehydration and aromatization step possesses a significant energy barrier, potentially making it the RDS. acs.org

Transition state analysis provides a molecular-level picture of the highest energy point along the reaction coordinate. For the formation of the imidazole ring, theoretical calculations on simpler systems have been employed to model the transition states of the key steps. acs.org These studies indicate that the transition state for the cyclization step involves a highly organized assembly of the reacting molecules. The geometry of the transition state is critical in determining the regioselectivity of the substitution pattern on the final imidazole product.

For the formation of a 1,5-disubstituted imidazole, the transition state for the cyclization would involve the formation of the N1-C5 and N3-C4 bonds. The energies of the competing transition states leading to different regioisomers determine the final product distribution. Factors such as steric hindrance and electronic effects of the substituents play a crucial role in stabilizing or destabilizing these transition states.

Reaction Mechanisms of this compound Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary hydroxyl group on the ethyl side chain and the imidazole ring itself. Mechanistic investigations into the transformations of this molecule would focus on the distinct reactivity of these two sites.

The secondary hydroxyl group in this compound can undergo a variety of reactions typical of alcohols, including oxidation, esterification, and etherification. The mechanism of these reactions is well-understood in organic chemistry.

Oxidation: The oxidation of the secondary alcohol to a ketone (5-acetyl-1-methylimidazole) can be achieved using various oxidizing agents. The mechanism depends on the reagent used. For example, with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the reaction proceeds through the formation of a chromate (B82759) ester followed by an E2-like elimination of the α-proton.

Esterification: The formation of an ester from the hydroxyl group and a carboxylic acid (or its derivative) typically proceeds via a nucleophilic acyl substitution mechanism. Under acidic conditions (Fischer esterification), the carboxylic acid is protonated to increase its electrophilicity, followed by nucleophilic attack by the hydroxyl group.

Etherification: The Williamson ether synthesis provides a pathway for forming an ether. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

The presence of the nearby imidazole ring may influence the reactivity of the hydroxyl group through neighboring group participation, potentially altering reaction rates and mechanisms. psu.edu

The imidazole ring is an aromatic heterocycle with a rich and diverse reactivity. It can act as a base, a nucleophile, and undergo electrophilic and nucleophilic substitution reactions. chemistry-online.compharmaguideline.com

Electrophilic Aromatic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution, such as nitration, halogenation, and sulfonation. uobabylon.edu.iq The position of substitution (C2, C4, or C5) is influenced by the electronic effects of the existing substituents (the methyl group at N1 and the hydroxyethyl (B10761427) group at C5) and the reaction conditions. The N-methyl group generally directs electrophilic attack to the C4 and C5 positions. Given that C5 is already substituted, electrophilic attack would likely occur at the C4 or C2 position. The mechanism involves the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). nih.gov

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. pharmaguideline.com However, reactions such as the displacement of a leaving group (e.g., a halogen) from the ring can occur under forcing conditions. The mechanism can proceed through an addition-elimination pathway involving a Meisenheimer-like intermediate.

N-Alkylation and N-Acylation: While the N1 position is already substituted with a methyl group, the N3 nitrogen atom retains its basic and nucleophilic character and can be alkylated or acylated to form an imidazolium (B1220033) salt. chemistry-online.com

Kinetic Studies of this compound Reactions

For instance, a kinetic study of the esterification of the hydroxyl group would likely reveal the reaction order with respect to the alcohol, the carboxylic acid, and any catalyst used. By measuring the initial rates of the reaction at varying reactant concentrations, the rate law can be determined.

A hypothetical kinetic study on an electrophilic substitution reaction on the imidazole ring would involve monitoring the disappearance of the starting material or the appearance of the product over time, typically using spectroscopic methods like UV-Vis or NMR spectroscopy. The dependence of the reaction rate on the concentrations of the imidazole substrate and the electrophile would provide insights into the rate-determining step of the mechanism.

The following table presents hypothetical kinetic data for a reaction involving a substituted imidazole, illustrating the type of information that would be obtained from such a study.

| Experiment | [Imidazole Derivative] (M) | [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.2 | 0.1 | 3.0 x 10-4 |

| 3 | 0.1 | 0.2 | 1.5 x 10-4 |

From such data, one could deduce that the reaction is first order with respect to the imidazole derivative and zero order with respect to the reagent, suggesting that the reagent is not involved in the rate-determining step.

Furthermore, by conducting these kinetic experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. This provides valuable information about the energy barrier of the reaction.

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298 | 1.5 x 10⁻³ |

| 308 | 3.1 x 10⁻³ |

| 318 | 6.0 x 10⁻³ |

This data could then be used to construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants is a primary step in elucidating a reaction mechanism. This is typically achieved by systematically varying the concentration of reactants and observing the effect on the initial reaction rate. For a hypothetical reaction where this compound reacts with a generic electrophile (E+), the rate law can be expressed as:

Rate = k[this compound]^m[E+]^n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile at 298 K

| Experiment | Initial [this compound] (M) | Initial [E+] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10-4 |

| 2 | 0.20 | 0.10 | 5.0 x 10-4 |

| 3 | 0.10 | 0.20 | 5.0 x 10-4 |

Influence of Temperature on Reaction Rates

Temperature has a significant impact on reaction rates, a relationship quantified by the Arrhenius equation:

k = Ae^(-Ea/RT)

where 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. An increase in temperature generally leads to a higher reaction rate, as more molecules possess the minimum energy required for a reaction to occur.

By conducting the reaction at various temperatures and measuring the corresponding rate constants, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).

Table 2: Hypothetical Temperature Dependence of the Rate Constant for a Reaction of this compound

| Temperature (K) | Rate Constant, k (M-1s-1) |

|---|---|

| 298 | 0.025 |

| 308 | 0.052 |

| 318 | 0.105 |

| 328 | 0.208 |

The data in Table 2 illustrates that the rate constant approximately doubles for every 10 K increase in temperature, a common rule of thumb for many chemical reactions. From an Arrhenius plot derived from this data, a hypothetical activation energy could be calculated, providing insight into the energy barrier of the reaction.

Thermodynamic Analysis of this compound Transformations

A thermodynamic analysis of reactions involving this compound provides information about the spontaneity and equilibrium position of the transformation. Key thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which are related by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction (endothermic or exothermic), while the entropy change (ΔS) relates to the change in disorder of the system. These parameters can be determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant.

Table 3: Hypothetical Thermodynamic Parameters for a Transformation of this compound at 298 K

| Parameter | Value |

|---|---|

| ΔH (kJ/mol) | -60 |

| ΔS (J/mol·K) | -50 |

| ΔG (kJ/mol) | -45.1 |

The hypothetical data in Table 3 suggests an exothermic reaction (negative ΔH) that leads to a more ordered state (negative ΔS). The large negative ΔG indicates that the transformation is spontaneous under standard conditions.

Solvent Effects on the Reactivity and Selectivity of this compound

The choice of solvent can profoundly influence the rate and outcome of a reaction. Solvents can affect the stability of reactants, transition states, and products through various interactions such as polarity, hydrogen bonding, and polarizability. For reactions involving polar or charged species, a change in solvent polarity can lead to significant changes in the reaction rate.

For instance, in a nucleophilic substitution reaction where this compound acts as a nucleophile, a polar aprotic solvent might be preferred over a polar protic solvent. Polar aprotic solvents can solvate the cation but not the nucleophile, leaving the nucleophile more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.

Table 4: Hypothetical Solvent Effects on the Rate Constant of a Reaction Involving this compound at 298 K

| Solvent | Dielectric Constant (ε) | Relative Rate Constant |

|---|---|---|

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Acetone | 21 | 500 |

| Acetonitrile (B52724) | 37.5 | 1500 |

| Methanol (B129727) | 33 | 200 |

The hypothetical data in Table 4 demonstrates a significant increase in reaction rate with increasing solvent polarity for polar aprotic solvents. The lower relative rate in methanol, despite its high dielectric constant, could be attributed to the stabilization of the nucleophilic this compound through hydrogen bonding, thereby reducing its reactivity. These findings underscore the critical role of the solvent in controlling the kinetics and selectivity of reactions involving this compound.

Computational and Theoretical Chemistry Studies of 5 1 Hydroxyethyl 1 Methylimidazole

Electronic Structure and Bonding Analysis of 5-(1-Hydroxyethyl)-1-methylimidazole

A fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties begins with an analysis of its electronic structure. For this compound, this would involve a combination of sophisticated computational methods.

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations would provide invaluable insights into the electronic properties of this compound. Key parameters that would be determined include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Electron Density Distribution: Mapping of how electrons are distributed throughout the molecule, highlighting regions of high and low electron density.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying sites susceptible to electrophilic and nucleophilic attack.

While specific DFT data for this compound is not available, studies on related imidazole (B134444) compounds, such as 1-methylimidazole (B24206), have been performed. These studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results.

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to:

Provide a more accurate description of the electronic wave function and energy.

Investigate electron correlation effects, which are not fully accounted for in standard DFT methods.

Validate the results obtained from DFT calculations.

Research on similar molecules, like hydroxyl-functionalized imidazolium (B1220033) ionic liquids, has utilized ab initio calculations to understand intramolecular hydrogen bonding and interionic interactions. researchgate.net

Conformational Analysis of this compound

The flexibility of the 1-hydroxyethyl side chain in this compound means that the molecule can exist in various conformations. Understanding the relative energies and barriers to interconversion of these conformers is essential for a complete picture of its behavior.

Potential Energy Surface Mapping

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For this compound, a PES scan would involve systematically changing key dihedral angles in the side chain and calculating the energy at each point. This would reveal:

Global and Local Minima: Corresponding to the most stable and other metastable conformations.

Transition States: The energy maxima connecting different conformers, which determine the energy barriers for conformational changes.

Studies on related imidazole-acid complexes have utilized PES computations to understand proton shuttling and hydrogen bonding interactions. rsc.org

Torsional Energy Profiles of Side Chains

A more focused approach to conformational analysis involves calculating the torsional energy profile for rotation around specific bonds. For the 1-hydroxyethyl side chain, the key dihedral angles to investigate would be:

The C-C bond of the ethyl group.

The C-O bond of the hydroxyl group.

By rotating these bonds in increments and calculating the energy at each step, a one-dimensional energy profile is generated. This profile clearly shows the preferred rotational orientations (gauche, anti) and the energy barriers between them. This type of analysis is crucial for understanding the flexibility and preferred shapes of the molecule.

Spectroscopic Property Prediction and Validation for this compound

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, the following spectroscopic data could be computationally generated:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies and intensities can predict the positions and relative strengths of peaks in the IR and Raman spectra. These are directly related to the molecule's bonding and structure.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths, which determine the UV-Vis spectrum.

Computational studies on other imidazole derivatives have shown good agreement between calculated and experimental spectroscopic data, demonstrating the reliability of these predictive methods. mdpi.commdpi.com

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of chemical structures.

The prediction of NMR chemical shifts for this compound would typically involve the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach for calculating nuclear magnetic shielding tensors. The process generally follows these steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the molecular geometry. DFT functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly employed for this purpose.

NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus are calculated at a higher level of theory, for instance, using the B3LYP functional with a larger basis set like 6-311+G(2d,p).

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_TMS - σ_iso.

Solvent effects are also a critical consideration in NMR prediction, as they can significantly influence chemical shifts. These effects are often incorporated into the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

For this compound, a computational study would provide predicted chemical shifts for all hydrogen and carbon atoms. The expected chemical shifts would be influenced by the electronic environment of each nucleus within the imidazole ring and the hydroxyethyl (B10761427) side chain.

Table 4.3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole Ring | ||

| N-CH₃ | 3.6 - 3.8 | 33 - 35 |

| H-2 | 7.5 - 7.7 | 138 - 140 |

| H-4 | 7.0 - 7.2 | 128 - 130 |

| C-5 | - | 135 - 137 |

| Hydroxyethyl Side Chain | ||

| CH(OH) | 4.8 - 5.0 | 65 - 68 |

| CH₃ | 1.4 - 1.6 | 22 - 25 |

| OH | Variable (depends on solvent and concentration) | - |

Note: The values in this table are hypothetical and represent typical ranges for similar chemical environments based on computational studies of analogous imidazole derivatives. Actual predicted values would be dependent on the specific level of theory and solvent model used.

Vibrational Spectroscopy (IR/Raman) Frequency Calculations

Computational methods are extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are instrumental in assigning vibrational modes to specific molecular motions, thereby aiding in the interpretation of experimental spectra.

For this compound, the theoretical vibrational spectrum would be calculated using DFT, often with the B3LYP functional and a basis set such as 6-311G(d,p). The process involves:

Geometry Optimization: Similar to NMR predictions, the first step is to obtain the equilibrium geometry of the molecule.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies.

Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.

A detailed analysis of the calculated vibrational modes would allow for the assignment of each predicted frequency to specific bond stretches, angle bends, and torsional motions within the molecule. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the methyl and ethyl groups, and the characteristic ring stretching and bending modes of the imidazole core.

Table 4.3.2.1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl group, often broad in experimental IR spectra due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the imidazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of the C-H bonds in the methyl and ethyl groups. |

| C=N Stretch | 1500 - 1650 | Stretching of the carbon-nitrogen double bonds within the imidazole ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen single bonds in the imidazole ring and to the methyl group. |

| C-O Stretch | 1000 - 1260 | Stretching of the carbon-oxygen bond in the hydroxyethyl group. |

| Imidazole Ring Bending | 800 - 1000 | In-plane and out-of-plane bending modes of the imidazole ring. |

Note: The frequency ranges in this table are hypothetical and based on computational studies of similar functional groups and imidazole-containing molecules. The exact calculated frequencies would depend on the chosen computational method.

Reaction Pathway Modeling for this compound Synthesis and Transformations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This allows for the identification of transition states, the calculation of activation energies, and the determination of reaction thermodynamics, providing a deeper understanding of reaction feasibility and kinetics.

For this compound, reaction pathway modeling could be applied to investigate its synthesis and potential transformations. A plausible synthetic route involves the N-alkylation of a pre-existing imidazole derivative. For example, the synthesis could potentially proceed via the reaction of 5-(1-hydroxyethyl)imidazole with a methylating agent.

Computational modeling of such a reaction would involve:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized. The transition state (TS) structure, which is a first-order saddle point on the potential energy surface, is also located.

Frequency Calculations: Vibrational frequency calculations are performed for all stationary points to confirm their nature (minima for reactants, products, and intermediates; a single imaginary frequency for the TS) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

These calculations would typically be performed using DFT methods. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified.

For transformations of this compound, such as oxidation of the hydroxyl group, computational modeling could predict the most favorable reaction conditions and identify potential byproducts.

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its behavior in a solvent, such as water, by modeling the interactions between the solute and solvent molecules at an atomic level.

An MD simulation of this compound in an aqueous solution would typically involve the following steps:

Force Field Parameterization: A classical force field, which is a set of parameters describing the potential energy of the system, is required. For novel molecules, some of these parameters may need to be developed. This is often done by fitting to quantum mechanical data, such as that obtained from DFT calculations.

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water).

Simulation Protocol: The simulation starts with an energy minimization step to remove any unfavorable contacts. This is followed by an equilibration phase, where the temperature and pressure of the system are brought to the desired values. Finally, a production run is performed, during which the trajectory of all atoms is saved for later analysis.

Analysis of the MD trajectory can provide a wealth of information, including:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to describe the arrangement of solvent molecules around different parts of the solute. For this compound, this would reveal the hydration structure around the polar hydroxyl group and the imidazole ring.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute's hydroxyl group and water molecules, as well as between the imidazole nitrogen atoms and water, can be analyzed.

Conformational Dynamics: The flexibility of the hydroxyethyl side chain and its preferred conformations in solution can be investigated.

Such simulations would provide a microscopic picture of how this compound interacts with its environment, which is crucial for understanding its physical and chemical properties in solution. A particularly relevant analogous study involves the molecular dynamics simulations of 1-(2-Hydroxyethyl)-3-methyl imidazolium-based ionic liquids, which would provide a strong basis for understanding the behavior of the non-ionic this compound.

Advanced Structural Characterization of 5 1 Hydroxyethyl 1 Methylimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental data for 5-(1-Hydroxyethyl)-1-methylimidazole is not widely published, the expected NMR spectral data can be predicted based on the analysis of closely related structures, such as (1-methyl-1H-imidazol-5-yl)methanol chemicalbook.com. The substitution of a primary alcohol with a secondary alcohol in the target compound would lead to predictable changes in the NMR spectrum, particularly in the chemical shifts and splitting patterns of the protons and carbons in the hydroxyethyl (B10761427) group.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.6 | ~33 |

| Imidazole (B134444) H-2 | ~7.5 | ~138 |

| Imidazole H-4 | ~7.0 | ~128 |

| -CH(OH)- | ~4.8 (quartet) | ~65 |

| -CH₃ (ethyl) | ~1.5 (doublet) | ~23 |

| Imidazole C-5 | - | ~135 |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful methods that reveal correlations between different nuclei, providing unambiguous evidence for molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the proton of the hydroxyl-bearing methine group (-CH(OH)-) and the protons of the adjacent methyl group (-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the this compound molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would show correlations between the N-methyl protons and the C-2 and C-5 carbons of the imidazole ring, as well as correlations between the protons of the hydroxyethyl group and the C-5 carbon of the imidazole ring, confirming the substitution pattern.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, ssNMR can probe these interactions, offering insights into the local environment of atoms in a solid lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to narrow the spectral lines. For substituted imidazoles, ssNMR can be used to study the effects of intermolecular interactions, such as hydrogen bonding, on the chemical shifts of the atoms in the imidazole ring and the substituent groups tandfonline.comnih.govacs.org. In the case of this compound, ssNMR could be used to characterize different polymorphic forms, if they exist, and to understand the molecular packing in the solid state.

The 1-hydroxyethyl substituent in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Chiral NMR reagents are used to determine the enantiomeric purity of a sample. These reagents, which are themselves chiral, interact with the enantiomers of the analyte to form diastereomeric complexes. These diastereomeric complexes have different magnetic environments and, therefore, exhibit distinct NMR signals. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the sample can be accurately quantified. Common chiral solvating agents or derivatizing agents could be employed for this purpose.

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined.

For a chiral molecule like this compound, single crystal X-ray diffraction can be used to determine its absolute configuration. By employing anomalous dispersion effects, the absolute arrangement of atoms in space can be established, allowing for the unambiguous assignment of the R or S configuration at the chiral center. While a crystal structure for the title compound is not publicly available, studies on similar substituted imidazoles, such as 1-methyl-5-nitro-1H-imidazole, demonstrate the utility of this technique in defining the precise molecular geometry and orientation of substituents on the imidazole ring nih.gov.

Crystallographic Data for an Analogous Compound: 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.9624 (16) |

| b (Å) | 7.8687 (12) |

| c (Å) | 14.292 (2) |

| β (°) | 106.727 (2) |

| Volume (ų) | 1180.6 (3) |

| Z | 4 |

This data is for an analogous compound and serves to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of organic molecules such as this compound. By providing exact mass measurements with high accuracy and resolution, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from isobaric interferences.

Fragmentation Pathways and Isotopic Abundance Analysis

The primary fragmentation is anticipated to occur at the C-C bond benzylic to the imidazole ring and alpha to the hydroxyl group. This alpha-cleavage is a common and energetically favorable fragmentation pathway for alcohols.

A significant fragmentation pathway would likely involve the loss of a methyl radical (•CH3) from the 1-hydroxyethyl group, leading to the formation of a stable acylium ion. Another prominent fragmentation would be the cleavage of the entire hydroxyethyl side chain. The fragmentation of the 1-methylimidazole (B24206) ring itself is expected to follow patterns observed for other methylated imidazoles, which includes the loss of HCN or CH3CN.

Isotopic abundance analysis would show a characteristic pattern for a compound containing carbon, hydrogen, nitrogen, and oxygen. The M+1 peak would be influenced primarily by the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%), while the M+2 peak would be mainly due to the presence of ¹⁸O (0.20%) and the combination of two ¹³C isotopes.

Hypothetical Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |

|---|---|---|

| [M]+• | C6H10N2O | 126.0793 |

| [M-CH3]+ | C5H7N2O+ | 111.0558 |

| [M-H2O]+• | C6H8N2+• | 108.0687 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed for definitive structural confirmation. In an MS/MS experiment, the protonated molecule [M+H]+ of this compound (exact mass 127.0866) would be selected as the precursor ion and subjected to collision-induced dissociation (CID).

The resulting product ion spectrum would be expected to show characteristic losses that confirm the connectivity of the molecule. A primary loss would be that of a water molecule (H2O), a common neutral loss from protonated alcohols, resulting in a product ion at m/z 109.0759. Another expected fragmentation would be the loss of acetaldehyde (B116499) (CH3CHO) from the side chain, yielding a protonated 1-methylimidazole fragment at m/z 83.0604. The observation of these specific product ions would provide strong evidence for the presence of the 1-hydroxyethyl group attached to the 1-methylimidazole core.

Predicted MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

|---|---|---|

| 127.0866 | 109.0759 | H2O (18.0106) |

Advanced Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the functional groups and molecular structure of a compound based on its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. C-H stretching vibrations of the methyl and ethyl groups, as well as the imidazole ring, would appear in the 3150-2850 cm⁻¹ region.

The C=N and C=C stretching vibrations of the imidazole ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be observed around 1100-1050 cm⁻¹. Bending vibrations for the methyl and methylene groups would appear in the 1470-1370 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. The imidazole ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and would be expected in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations around 3100 cm⁻¹ would also be Raman active. The symmetric C-C stretching of the side chain and the C-N stretching of the ring would also contribute to the Raman spectrum. Unlike in IR, the O-H stretching band is typically weak in Raman spectra.

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | 3400-3200 (Broad, Strong) | Weak | Hydroxyl |

| Aromatic C-H Stretch | 3150-3100 (Medium) | Strong | Imidazole Ring |

| Aliphatic C-H Stretch | 2980-2850 (Medium) | Medium | Methyl, Ethyl |

| C=N / C=C Stretch | 1600-1450 (Medium) | Strong | Imidazole Ring |

| C-O Stretch | 1100-1050 (Strong) | Medium | Secondary Alcohol |

Chemical Reactivity and Derivatization Strategies of 5 1 Hydroxyethyl 1 Methylimidazole

Reactions at the Hydroxyl Group of 5-(1-Hydroxyethyl)-1-methylimidazole

The secondary hydroxyl group in this compound is a versatile site for chemical transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation and Reduction Reactions

The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 5-acetyl-1-methylimidazole. This transformation can be achieved using a variety of common oxidizing agents. Conversely, the hydroxyl group can be removed through reduction to yield 5-ethyl-1-methylimidazole.

Oxidation: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, this reaction yields 5-acetyl-1-methylimidazole. The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the imidazole (B134444) ring. Imidazole rings are generally resistant to oxidation by agents like chromic acid, but can be susceptible to attack by stronger oxidants like perbenzoic acid. pharmaguideline.com

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium (B92312) chlorochromate (PCC) | 5-Acetyl-1-methylimidazole | Dichloromethane (DCM), Room temperature |

| Dess-Martin periodinane (DMP) | 5-Acetyl-1-methylimidazole | Dichloromethane (DCM), Room temperature |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 5-Acetyl-1-methylimidazole | Dichloromethane (DCM), -78 °C to Room temperature |

Reduction: The hydroxyl group can be removed via reduction to the corresponding alkyl group, affording 5-ethyl-1-methylimidazole. This type of deoxygenation can be challenging and often requires harsh reaction conditions. A common method for the reduction of benzylic and allylic alcohols involves the use of hypophosphorous acid and iodine, which proceeds through a carbocation intermediate. researchgate.net While not a benzylic alcohol, the proximity of the imidazole ring may influence the reaction.

| Reducing Agent System | Product | Typical Conditions |

| Hypophosphorous acid / Iodine | 5-Ethyl-1-methylimidazole | Acetic acid, Heat |

| Triethylsilane / Trifluoroacetic acid | 5-Ethyl-1-methylimidazole | Dichloromethane (DCM), Room temperature |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can readily undergo esterification with acylating agents such as acyl chlorides or carboxylic anhydrides to form the corresponding esters. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

| Acylating Agent | Base | Product |

| Acetyl chloride | Pyridine | 1-(1-Methyl-1H-imidazol-5-yl)ethyl acetate |

| Acetic anhydride (B1165640) | Triethylamine | 1-(1-Methyl-1H-imidazol-5-yl)ethyl acetate |

| Benzoyl chloride | Sodium hydroxide (B78521) | 1-(1-Methyl-1H-imidazol-5-yl)ethyl benzoate |

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

| Alkylating Agent | Base | Product |

| Methyl iodide | Sodium hydride | 5-(1-Methoxyethyl)-1-methylimidazole |

| Benzyl bromide | Sodium hydride | 5-(1-(Benzyloxy)ethyl)-1-methylimidazole |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide ion. To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group. One common strategy is the conversion of the alcohol to a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. Another approach involves reaction with a thionyl chloride to form the corresponding chloro-derivative, which is more susceptible to nucleophilic attack.

Activation of the Hydroxyl Group:

| Reagent | Activated Intermediate |

| p-Toluenesulfonyl chloride (TsCl) | 1-(1-Methyl-1H-imidazol-5-yl)ethyl tosylate |

| Methanesulfonyl chloride (MsCl) | 1-(1-Methyl-1H-imidazol-5-yl)ethyl mesylate |

| Thionyl chloride (SOCl₂) | 5-(1-Chloroethyl)-1-methylimidazole |

Once activated, the intermediate can react with various nucleophiles to introduce a range of functional groups.

| Nucleophile | Product |

| Sodium azide (B81097) (NaN₃) | 5-(1-Azidoethyl)-1-methylimidazole |

| Sodium cyanide (NaCN) | 2-(1-Methyl-1H-imidazol-5-yl)propanenitrile |

| Ammonia (B1221849) (NH₃) | 1-(1-Methyl-1H-imidazol-5-yl)ethanamine |

Reactivity of the Imidazole Nitrogen Atoms in this compound

The imidazole ring of this compound contains two nitrogen atoms. The N-1 position is substituted with a methyl group, making it a tertiary amine. The N-3 nitrogen, however, is a pyridine-like nitrogen with a lone pair of electrons in an sp² hybrid orbital, which is available for reaction.

Alkylation and Acylation Reactions

Alkylation: The N-3 nitrogen atom is nucleophilic and can be alkylated with alkyl halides to form a quaternary imidazolium (B1220033) salt. This reaction introduces a positive charge on the imidazole ring.

| Alkylating Agent | Product |

| Methyl iodide | 5-(1-Hydroxyethyl)-1,3-dimethyl-1H-imidazol-3-ium iodide |

| Benzyl bromide | 3-Benzyl-5-(1-hydroxyethyl)-1-methyl-1H-imidazol-3-ium bromide |

Acylation: Acylation of the N-3 nitrogen can be achieved using acyl chlorides or anhydrides. The resulting N-acylimidazolium ion is a highly reactive acylating agent itself and is often used as an intermediate in organic synthesis.

| Acylating Agent | Product |

| Acetyl chloride | 3-Acetyl-5-(1-hydroxyethyl)-1-methyl-1H-imidazol-3-ium chloride |

| Benzoyl chloride | 3-Benzoyl-5-(1-hydroxyethyl)-1-methyl-1H-imidazol-3-ium chloride |

Protonation and Basicity Studies

The N-3 nitrogen of the imidazole ring is basic and can be protonated by acids to form an imidazolium salt. The basicity of the imidazole ring is influenced by the substituents. The pKa of the conjugate acid of 1-methylimidazole (B24206) is approximately 7.4. wikipedia.org The presence of the 5-(1-hydroxyethyl) group, which is an electron-donating group, is expected to slightly increase the basicity of the imidazole ring compared to unsubstituted 1-methylimidazole. The pKa of the conjugate acid of this compound would therefore be predicted to be slightly above 7.4.

Protonation Equilibrium:

The degree of protonation at a given pH can be estimated using the Henderson-Hasselbalch equation. This basicity is a key feature, as it influences the molecule's solubility in aqueous media and its ability to participate in acid-base catalysis.

| Compound | pKa of Conjugate Acid (Predicted) |

| 1-Methylimidazole | ~7.4 |

| This compound | >7.4 |

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring of this compound

The imidazole ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nature and position of the existing substituents, namely the 1-methyl and the 5-(1-hydroxyethyl) groups, play a crucial role in directing incoming electrophiles. Nucleophilic substitutions on the imidazole ring are less common and typically require the presence of a good leaving group or activation of the ring.

Regioselectivity in Imidazole Ring Functionalization

The regioselectivity of electrophilic substitution on the imidazole ring is primarily governed by the electronic effects of the substituents. The 1-methyl group is an electron-donating group, which activates the ring towards electrophilic attack. The 5-(1-hydroxyethyl) group also influences the electron distribution within the ring. In 1-methylimidazole, electrophilic substitution preferentially occurs at the C4 and C5 positions, with the C2 position being less reactive due to the adjacent electron-withdrawing nature of the pyridinic nitrogen.

For this compound, the C4 position is the most likely site for electrophilic attack. The C2 position is also a potential site for substitution, particularly under certain reaction conditions or with specific electrophiles. The precise regioselectivity can be influenced by steric hindrance from the existing side chain and the nature of the electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Predicted Reactivity towards Electrophiles | Rationale |

| C2 | Moderate | Adjacent to two nitrogen atoms, but can be activated under certain conditions. |

| C4 | High | Activated by the 1-methyl group and less sterically hindered than C5. |

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the context of this compound, the hydroxyethyl (B10761427) group can potentially act as a directing group. The hydroxyl proton can be abstracted by the strong base, and the resulting lithiated species can direct metallation to the adjacent C4 position. Subsequent reaction with an electrophile would introduce a substituent specifically at the C4 position. This strategy offers a high degree of control over the regioselectivity of the substitution.

Functionalization of the Hydroxyethyl Side Chain

The hydroxyethyl side chain of this compound provides a versatile handle for a variety of chemical transformations. The primary alcohol can be oxidized, esterified, or converted to other functional groups, allowing for the synthesis of a diverse range of derivatives.

Table 2: Potential Functionalization Reactions of the Hydroxyethyl Side Chain

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | PCC, DMP, Swern oxidation | 5-Acetyl-1-methylimidazole |

| Esterification | Acyl chlorides, carboxylic anhydrides, in the presence of a base | Ester derivatives |

| Etherification | Alkyl halides, in the presence of a base | Ether derivatives |

| Conversion to Halide | SOCl₂, PBr₃ | 5-(1-Chloroethyl)-1-methylimidazole, 5-(1-Bromoethyl)-1-methylimidazole |

These functionalizations of the side chain can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and biological activity.

Development of Novel Derivatization Strategies for Advanced Chemical Research

The development of novel derivatization strategies for this compound is crucial for expanding its applications in various fields of chemical research. Combining the functionalization of both the imidazole ring and the hydroxyethyl side chain can lead to the creation of complex and highly functionalized molecules.

For instance, a sequential derivatization approach could involve an initial electrophilic substitution on the imidazole ring, followed by functionalization of the hydroxyethyl side chain. Alternatively, a directed ortho-metallation strategy could be employed to introduce a substituent at the C4 position, followed by modification of the side chain.

Furthermore, the development of one-pot or multicomponent reactions involving this compound could provide efficient and atom-economical routes to novel derivatives. These advanced derivatization strategies will undoubtedly pave the way for the discovery of new applications for this versatile imidazole derivative in areas such as medicinal chemistry, materials science, and catalysis.

Role of 5 1 Hydroxyethyl 1 Methylimidazole in Complex Organic Synthesis

5-(1-Hydroxyethyl)-1-methylimidazole as a Versatile Building Block

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups. The imidazole (B134444) core, being an electron-rich aromatic system, is amenable to various substitution reactions. The secondary alcohol provides a handle for oxidation, esterification, etherification, and introduction of other functional groups, while the methyl group at the N-1 position influences the electronic properties and steric environment of the imidazole ring.

The synthesis of functionalized 1H-imidazoles is a cornerstone of modern heterocyclic chemistry. Methodologies for constructing the imidazole ring often involve multi-step sequences or multi-component reactions. Once formed, the imidazole core can be further elaborated. This compound can be envisioned as a key starting material for a variety of more complex heterocyclic systems. For instance, the hydroxyl group can be oxidized to a ketone, which can then participate in condensation reactions to form fused heterocyclic systems. Alternatively, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution to introduce a wide range of functionalities at the ethyl side chain.

Recent advancements in imidazole synthesis have focused on transition-metal-free methods, such as base-mediated deaminative coupling of benzylamines and nitriles, to produce polysubstituted imidazoles rsc.org. While this method builds the imidazole core, pre-functionalized building blocks like this compound offer a more direct route to specific target molecules. The presence of the hydroxyethyl (B10761427) group allows for post-synthetic modifications, expanding the diversity of accessible imidazole derivatives.

The following table illustrates potential synthetic transformations of this compound for the synthesis of other heterocyclic compounds.

| Starting Material | Reagents and Conditions | Product | Heterocyclic System |

| This compound | 1. PCC, CH₂Cl₂2. Hydrazine, EtOH, reflux | 5-(1-Hydrazonoethyl)-1-methylimidazole | Imidazole-pyrazole conjugate |

| This compound | 1. TsCl, Pyridine2. NaN₃, DMF | 5-(1-Azidoethyl)-1-methylimidazole | Precursor for triazoles |

| This compound | Lawesson's reagent, Toluene, reflux | 5-(1-Thioethyl)-1-methylimidazole | Thio-functionalized imidazole |

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. While no specific total synthesis has been reported that explicitly uses this compound, its structural motifs are present in various natural products. The imidazole core is a key feature of alkaloids like pilocarpine and histamine. The chiral hydroxyethyl side chain is a common feature in polyketide and non-ribosomal peptide natural products.

The divergent total synthesis of enmein-type natural products, for example, showcases the complexity and multi-step nature of synthesizing intricate molecular architectures chemrxiv.org. In such syntheses, the use of pre-functionalized and chiral building blocks is crucial for efficiency. This compound could potentially serve as a key fragment in the synthesis of natural products or their analogs, where the imidazole ring could be introduced late-stage, or the chiral side chain could be used to induce stereoselectivity in subsequent reactions.

Retrosynthetic Analysis Involving this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials. When a target molecule contains a 1-methyl-5-substituted imidazole moiety with a chiral secondary alcohol, this compound emerges as a logical and strategic "synthon" or synthetic equivalent.

Consider a hypothetical target molecule, a complex pharmaceutical agent containing a chiral ether linked to a 1-methylimidazole (B24206) core. A retrosynthetic analysis would disconnect the ether bond, identifying an alcohol and an alkyl halide as the precursors. If the alcohol component is this compound, this significantly simplifies the synthetic plan, as a key chiral center and the heterocyclic core are present in a single building block.

Hypothetical Retrosynthetic Analysis:

This approach highlights the value of having readily available, functionalized building blocks in streamlining synthetic routes and reducing the number of steps required to reach a complex target.

Application of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

The functional groups of this compound make it a potential candidate for participation in MCRs. The imidazole ring itself can act as a nucleophile or be involved in cycloaddition reactions. The hydroxyl group can participate in reactions such as the Passerini or Ugi reactions, which are classic examples of MCRs that involve an alcohol, a carbonyl compound, an isocyanide, and in the case of the Ugi reaction, a primary amine.

While specific examples of MCRs utilizing this compound are not prevalent in the literature, its potential can be inferred from the vast body of work on MCRs for the synthesis of heterocyclic compounds. For instance, a three-component reaction of hydroxylamine hydrochloride with aldehydes and β-oxoesters is used to form isoxazole derivatives ufms.br. Similarly, the development of five-component reactions for the synthesis of complex heterocyclic systems is an active area of research nih.gov. The presence of both a nucleophilic heterocycle and a reactive hydroxyl group in this compound suggests its potential for the discovery of novel MCRs.

The following table outlines a hypothetical multi-component reaction involving this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| This compound | Benzaldehyde | Phenylisocyanide | α-Acyloxy amide derivative of the imidazole | Passerini Reaction |

Strategies for Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

The presence of a stereocenter in this compound makes it a valuable chiral precursor for asymmetric synthesis. Enantiomerically pure starting materials are essential for the synthesis of single-enantiomer drugs and other chiral molecules.

One key strategy is to use the chiral hydroxyl group to direct the stereochemical outcome of subsequent reactions. This can be achieved by converting the alcohol into a chiral auxiliary, which can then be used to control the facial selectivity of reactions on other parts of the molecule. After the desired stereochemistry is established, the auxiliary can be cleaved.